molecular formula C7H6BrF3N2 B13975759 [2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine

[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine

Cat. No.: B13975759
M. Wt: 255.03 g/mol
InChI Key: VMOSUEIHRKMDHN-UHFFFAOYSA-N
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Description

[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine is a heterocyclic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .

Industry

Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of [2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups influence the compound’s electronic properties, enabling it to bind to enzymes and receptors with high affinity. This binding can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

Compared to similar compounds, [2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H6BrF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H,3,12H2

InChI Key

VMOSUEIHRKMDHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CN

Origin of Product

United States

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